1-Cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol
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Overview
Description
1-Cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropyl group, a tetrahydro-2H-pyran ring, and a pyrazol-4-ol moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-Cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol typically involves multiple steps, starting with the preparation of the cyclopropyl and tetrahydro-2H-pyran intermediates. These intermediates are then subjected to cyclization and functionalization reactions to form the final pyrazol-4-ol structure. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-Cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Scientific Research Applications
1-Cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol has been explored for its applications in various scientific domains:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it has been identified as an inhibitor of ALK5, a receptor involved in the TGF-β signaling pathway, which plays a crucial role in cell growth and differentiation .
Comparison with Similar Compounds
1-Cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol can be compared with other similar compounds, such as:
1-Cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine: This compound shares the cyclopropyl and tetrahydro-2H-pyran groups but differs in the pyrazole moiety, leading to different reactivity and applications.
4-((1-Cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-yl)amino derivatives: These derivatives are potent ALK5 inhibitors and have been optimized for selective inhibition, showcasing the versatility of the pyrazol-4-ol scaffold.
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-cyclopropyl-3-(oxan-4-yl)pyrazol-4-ol |
InChI |
InChI=1S/C11H16N2O2/c14-10-7-13(9-1-2-9)12-11(10)8-3-5-15-6-4-8/h7-9,14H,1-6H2 |
InChI Key |
IGBSKMDBSIBNEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C(=N2)C3CCOCC3)O |
Origin of Product |
United States |
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